N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are present in various bioactive compounds such as antiulcer, antihypertensive, and anticancer agents . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial properties
Mode of Action
Similar compounds have been found to interact with bacterial cells, potentially disrupting their growth and proliferation
Biochemical Pathways
Given the potential antibacterial properties, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication
Pharmacokinetics
A study on similar compounds suggested a favorable pharmacokinetic profile . More detailed studies would be needed to outline the ADME properties of this specific compound and their impact on its bioavailability.
Result of Action
If the compound does indeed have antibacterial properties, it could result in the inhibition of bacterial growth and proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Acylation: The amide group can be acylated using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Acylation: Acyl chlorides, triethylamine.
Major Products
Reduction: 3-amino derivative of the compound.
Substitution: Halogenated or nitrated derivatives.
Acylation: Acylated derivatives with various functional groups.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1,3-benzothiazol-2-yl)-arylamides
- 2-(1H-1,3-benzodiazol-2-yl)phenol
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzimidazole and nitrobenzamide moieties allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(14-6-4-8-16(12-14)24(26)27)21-15-7-3-5-13(11-15)19-22-17-9-1-2-10-18(17)23-19/h1-12H,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBMYBJWBRGVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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